1-ethyl-N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)-1H-pyrazole-5-carboxamide
Description
Properties
IUPAC Name |
2-ethyl-N-[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl]pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N6OS/c1-3-24-15(6-7-19-24)17(25)20-13-4-5-14-16(12-13)26-18(21-14)23-10-8-22(2)9-11-23/h4-7,12H,3,8-11H2,1-2H3,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBIBAEALZKZAON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=N1)C(=O)NC2=CC3=C(C=C2)N=C(S3)N4CCN(CC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of the compound are currently unknown. The compound is structurally similar to other molecules that have been synthesized and studied for their anti-inflammatory properties. These molecules often target enzymes involved in inflammation, such as cyclooxygenase (COX) enzymes.
Mode of Action
Based on its structural similarity to other anti-inflammatory compounds, it may inhibit the activity of cox enzymes, thereby reducing the production of pro-inflammatory prostaglandins.
Biochemical Pathways
The compound likely affects the arachidonic acid pathway, which is responsible for the production of prostaglandins, thromboxanes, and leukotrienes. By inhibiting COX enzymes, the compound may reduce the production of these inflammatory mediators.
Pharmacokinetics
Similar compounds have been shown to be well-absorbed and distributed throughout the body. The metabolism and excretion of the compound would likely depend on its chemical structure and the presence of functional groups that can be modified by metabolic enzymes.
Result of Action
The compound’s action could result in a reduction of inflammation. By inhibiting COX enzymes and reducing the production of pro-inflammatory mediators, the compound may alleviate symptoms of inflammation.
Biological Activity
1-ethyl-N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)-1H-pyrazole-5-carboxamide, identified by its CAS number 1170982-20-3, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antimicrobial, anti-inflammatory, and potential neuroprotective effects based on various studies.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 370.5 g/mol. Its structural features include a pyrazole ring, a benzo[d]thiazole moiety, and a piperazine substituent, which are known to contribute to various biological activities.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of pyrazole derivatives, including the compound . Research indicates that it exhibits significant activity against various bacterial strains. For example:
| Compound | MIC (µg/mL) | Bacterial Strains Tested |
|---|---|---|
| This compound | 0.22 - 0.25 | Staphylococcus aureus, Staphylococcus epidermidis |
This compound has shown promising results in inhibiting biofilm formation of these pathogens, suggesting its potential as an antimicrobial agent .
Anti-inflammatory Activity
The anti-inflammatory effects of pyrazole derivatives have been well-documented. In vitro studies reveal that compounds similar to this compound can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For instance, certain derivatives demonstrated up to 85% inhibition of TNF-α at concentrations comparable to established anti-inflammatory drugs like dexamethasone .
Neuroprotective Effects
There is emerging evidence suggesting that compounds with similar structures may exhibit neuroprotective properties. They are being investigated for their potential in treating neurological disorders such as Alzheimer's disease. The mechanism may involve modulation of neurotransmitter systems or direct neuroprotective actions against oxidative stress .
Case Studies
Several case studies have been conducted to evaluate the efficacy of pyrazole derivatives, including the compound in focus:
- Study on Antimicrobial Efficacy : A study assessed the antimicrobial activity of various pyrazole derivatives against clinically relevant strains. The results indicated that compounds with a piperazine moiety showed enhanced activity against E. coli and S. aureus, supporting the hypothesis that structural modifications can significantly influence biological activity .
- Anti-inflammatory Assessment : In another study, a series of pyrazole derivatives were tested for their ability to reduce inflammation in animal models. The results indicated significant reductions in edema and inflammatory markers when treated with these compounds .
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of pyrazole compounds exhibit promising antimicrobial properties. For instance, studies have shown that similar thiazole-bearing pyrazole derivatives have been synthesized and evaluated for their efficacy against various bacterial strains. The incorporation of the 4-methylpiperazine moiety enhances the compound's interaction with microbial targets, potentially leading to improved antimicrobial activity .
Anticancer Potential
The anticancer effects of 1-ethyl-N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)-1H-pyrazole-5-carboxamide have been explored in several studies. Notably, compounds with similar structures have demonstrated significant cytotoxicity against various cancer cell lines, including A375 and MCF-7, with IC50 values indicating potent activity . The mechanism of action is believed to involve the inhibition of key signaling pathways in cancer proliferation.
Anti-inflammatory Effects
Recent investigations into pyrazole derivatives suggest potential anti-inflammatory properties. Compounds structurally related to this compound have been shown to reduce inflammatory markers in vitro and in vivo, indicating their potential utility in treating inflammatory diseases .
Case Studies
Several case studies highlight the effectiveness of this compound in various therapeutic areas:
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features
The compound shares structural similarities with benzothiazole, benzimidazole, and benzoxazole derivatives reported in the literature (Table 1). Key structural variations include:
- Substituents on the aromatic core : The 4-methylpiperazine group at the 2-position of benzothiazole is conserved in compounds like 1e and 1d , but differs in others (e.g., 1f and 1g feature benzimidazole/benzoxazole cores with methoxy or chlorobenzyl groups) .
- Carboxamide side chains : The pyrazole carboxamide in the target compound contrasts with the benzamide or thiazolecarboxamide groups in analogs such as 1e and Dasatinib derivatives .
Physicochemical Properties
- Synthetic yields : Yields for analogous compounds range from 65% (1e ) to 81% (1f ), indicating that the introduction of bulky substituents (e.g., 4-methylpiperazine) may slightly reduce reaction efficiency .
Key Insights
- Role of 4-methylpiperazine : This group enhances solubility and target affinity, as seen in 1e and 1d , which showed consistent activity across multiple cell lines .
- Core heterocycle influence : Benzothiazole derivatives (e.g., 1e ) generally exhibit higher melting points and better stability compared to benzimidazole/benzoxazole analogs .
Preparation Methods
Cyclization Methods for Benzo[d]Thiazole Formation
The benzo[d]thiazole scaffold is synthesized via cyclocondensation of 2-aminobenzenethiol with substituted aldehydes or ketones. A one-pot protocol using gadolinium(III) trifluoromethanesulfonate (Gd(OTf)₃) in ethanol at 80°C for 4 hours achieves 89–93% yield. This method minimizes side reactions and eliminates the need for inert atmospheres. Alternative catalysts like ceric ammonium nitrate (CAN) in the presence of hydrogen peroxide (H₂O₂) have also been reported, though yields are marginally lower (82–87%).
Table 1: Cyclization Catalysts and Yields
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Gd(OTf)₃ | Ethanol | 80 | 4 | 93 |
| CAN + H₂O₂ | EtOH/H₂O | 70 | 6 | 87 |
Synthesis of 1-Ethyl-1H-Pyrazole-5-Carboxylic Acid
Regioselective Alkylation and Carboxylation
Ethylation at the pyrazole N1-position is achieved using ethyl bromide in the presence of potassium carbonate (K₂CO₃) in acetonitrile at 60°C for 8 hours (92% yield). Subsequent carboxylation at the C5-position employs n-butyllithium (n-BuLi) and carbon dioxide (CO₂) in tetrahydrofuran (THF) at −78°C, yielding 1-ethyl-1H-pyrazole-5-carboxylic acid (76% yield).
Amide Bond Formation Strategies
Coupling Reagents and Conditions
The final amide bond is formed between 2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-amine and 1-ethyl-1H-pyrazole-5-carboxylic acid using hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) as the coupling agent. Optimized conditions involve HATU (1.2 equiv), N,N-diisopropylethylamine (DIPEA, 3 equiv) in dichloromethane (DCM) at room temperature for 6 hours, yielding 88% of the target compound. Alternative methods using EDCl/HOBt in DMF afford comparable yields (84%) but require longer reaction times (12 hours).
Table 2: Amide Coupling Efficiency
| Coupling Reagent | Base | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|
| HATU | DIPEA | DCM | 6 | 88 |
| EDCl/HOBt | Triethylamine | DMF | 12 | 84 |
Purification and Characterization
Crude products are purified via column chromatography on neutral alumina (eluent: ethyl acetate/hexane, 3:7). Final compounds are characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). The ¹H NMR spectrum of the target compound displays a singlet at δ 8.21 ppm for the pyrazole C4-H and a multiplet at δ 3.45–3.60 ppm for the piperazine protons, confirming successful coupling.
Challenges and Optimization Opportunities
Key challenges include minimizing racemization during amide formation and avoiding over-alkylation of the pyrazole. Microwave-assisted synthesis (100°C, 30 minutes) has shown promise in reducing reaction times while maintaining yields (86%). Future directions may explore enzymatic amidation or flow chemistry for scalability.
Q & A
Q. What are the optimal synthetic routes for preparing this compound?
The synthesis involves multi-step reactions, beginning with the benzothiazole core formation, followed by sequential introduction of the piperazine and pyrazole-carboxamide groups. Critical steps include:
- Coupling reactions : Use of dichloromethane as a solvent and triethylamine as a base to facilitate amide bond formation between intermediates .
- Acid chloride preparation : Thionyl chloride is employed to activate carboxylic acid precursors, ensuring efficient nucleophilic substitution .
- Temperature control : Reflux conditions (e.g., 80–100°C) and catalyst selection (e.g., Pd catalysts for cross-coupling) are pivotal for yield optimization .
Q. What analytical techniques are essential for structural characterization?
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR resolve proton environments and carbon frameworks, particularly for distinguishing heterocyclic regiochemistry (e.g., benzothiazole vs. pyrazole protons) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular mass and purity, critical for confirming synthetic success .
- X-ray crystallography : Provides definitive stereochemical data, especially for resolving dihedral angles between aromatic rings, which influence bioactivity .
Q. How is the compound’s solubility and stability assessed in preclinical studies?
- Solubility screening : Use polar aprotic solvents (e.g., DMSO) for initial dissolution, followed by aqueous buffer titrations to mimic physiological conditions .
- Stability assays : High-performance liquid chromatography (HPLC) monitors degradation under varying pH, temperature, and light exposure to identify optimal storage conditions .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed for this compound?
- Analog synthesis : Introduce substituents at the pyrazole 3-position or modify the piperazine’s N-alkyl groups to assess electronic/steric effects on target binding .
- Biological profiling : Compare IC50 values across analogs in enzyme inhibition assays (e.g., kinase panels) and cell-based models to map pharmacophore requirements .
- Computational docking : Use molecular dynamics simulations to predict binding modes with targets like kinase ATP-binding pockets, validated by mutagenesis studies .
Q. How can contradictory bioactivity data across studies be resolved?
- Orthogonal validation : Replicate results using both enzymatic (e.g., fluorescence-based) and cell-based (e.g., viability) assays to isolate compound-specific effects .
- Dose-response standardization : Ensure consistent compound concentrations, solvent controls (e.g., DMSO ≤0.1%), and cell passage numbers to minimize variability .
- Meta-analysis : Cross-reference data with structural analogs to identify trends in potency or off-target effects .
Q. What strategies optimize pharmacokinetic properties for in vivo studies?
- Prodrug modification : Introduce hydrolyzable groups (e.g., ester linkages) to enhance oral bioavailability .
- Metabolic stability testing : Use liver microsome assays to identify metabolic hotspots (e.g., piperazine N-demethylation) for targeted deuteration or fluorination .
- Plasma protein binding assays : Assess compound sequestration using equilibrium dialysis to adjust dosing regimens .
Q. How are selective toxicity profiles evaluated against off-target effects?
- Panel screening : Test the compound against >100 kinases or GPCRs to identify selectivity thresholds .
- Cytotoxicity assays : Compare therapeutic indices (TI) in cancer vs. normal cell lines (e.g., HEK293) using MTT or Annexin V staining .
- Transcriptomic profiling : RNA-seq analysis of treated cells reveals pathways affected beyond the primary target, guiding structural refinements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
